5-Methyl-4-phenyloxolane-2-one
Description
5-Methyl-4-phenyloxolane-2-one is a γ-valerolactone derivative featuring a five-membered lactone ring (oxolane-2-one) with a methyl group at position 5 and a phenyl group at position 4. Its IUPAC name is 4-phenyl-5-methyloxolan-2-one, and its molecular formula is $ \text{C}{12}\text{H}{12}\text{O}_2 $. This compound is of interest in organic synthesis and pharmaceutical research due to its lactone scaffold, which is a common motif in bioactive molecules.
Synthesis typically involves cyclization of substituted hydroxy acids or intramolecular esterification. Applications include its use as a chiral building block in asymmetric synthesis and as a precursor for drug candidates targeting neurological or metabolic disorders.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-methyl-4-phenyloxolan-2-one |
InChI |
InChI=1S/C11H12O2/c1-8-10(7-11(12)13-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |
InChI Key |
LMYWXQHRZMMHQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
The structural analog 5-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one (IUPAC name, ) shares the γ-valerolactone core but differs in substituents. Key distinctions include:
- Position 5 substituent : The target compound has a methyl group, while the analog features a benzyl group substituted with a hydroxyl (-OH) and methoxy (-OCH$_3$) group at the phenyl ring’s 4- and 3-positions, respectively.
- Electronic effects: The hydroxyl and methoxy groups in the analog introduce polarity and hydrogen-bonding capacity, unlike the nonpolar methyl and phenyl groups in the target compound.
Physical and Chemical Properties
| Property | 5-Methyl-4-phenyloxolane-2-one | 5-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
|---|---|---|
| Molecular Formula | $ \text{C}{12}\text{H}{12}\text{O}_2 $ | $ \text{C}{13}\text{H}{14}\text{O}_4 $ |
| Molecular Weight (g/mol) | 188.22 | 246.25 |
| Predicted LogP (lipophilicity) | ~2.1 (moderate) | ~1.3 (lower due to polar groups) |
| Solubility in Water | Low (hydrophobic) | Moderate (enhanced by -OH/-OCH$_3$) |
| Melting Point | Not reported | Likely higher (polar interactions) |
Key Observations :
- The analog’s hydroxyl and methoxy groups reduce lipophilicity (LogP) and increase water solubility compared to the target compound .
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